2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl substituent at position 2 and an aldehyde group at position 5. Its molecular formula is C₇H₆N₂OS, with a molecular weight of 166.20 g/mol . The compound’s structure makes it a versatile scaffold for medicinal chemistry, particularly for modifications at the aldehyde or methyl groups to enhance bioactivity.
Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-3-9-6(4-10)2-8-7(9)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWTFKHTXWNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclocondensation of 2-aminothiazole with an α-halogenated carbonyl compound. One common method includes the Vilsmeier-Haack reaction, where imidazo[2,1-b][1,3]thiazole is treated with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to form the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 2-Methylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its aldehyde functional group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Synthetic Routes
The synthesis typically involves cyclocondensation reactions. One common method is the Vilsmeier-Haack reaction, where the compound is treated with phosphorus oxychloride (POCl) in dimethylformamide (DMF) to yield the desired aldehyde.
Biology
In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. It has been shown to target specific enzymes such as pantothenate synthetase in Mycobacterium tuberculosis and caspase-3 in cancer cells, indicating its potential role in drug development.
Case Study: Antimycobacterial Activity
Research indicates that derivatives of imidazo-thiazole compounds exhibit significant antimycobacterial activity. For instance, studies have demonstrated that compounds targeting pantothenate synthetase can inhibit the growth of Mycobacterium tuberculosis effectively .
Pharmaceuticals
Due to its biological activity, this compound is being explored for its potential applications in drug design and development. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Pharmacokinetics and Mechanism of Action
In silico studies have predicted favorable pharmacokinetic properties for this compound and its derivatives, suggesting good bioavailability and metabolic stability . The mechanism of action often involves the inhibition of key enzymes critical for pathogen survival or cancer cell proliferation.
Industrial Applications
The compound is also used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its versatility allows it to be modified for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites, disrupting normal biochemical pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its analogs:
CITCO (6-(4-Chlorophenyl)imidazo[...]oxime)
- CAR Agonism : CITCO is a selective agonist for the Constitutive Androstane Receptor (CAR) , inducing nuclear translocation and heterodimerization with RXR to regulate detoxification genes .
- CYP Modulation: In human hepatocytes, CITCO upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.28-fold), critical for xenobiotic metabolism, while downregulating CYP2E1 (0.86-fold) .
- Anticancer Effects : Inhibits growth of brain tumor stem cells (BTSCs) by inducing apoptosis and reducing stemness markers .
5-Chloro-2-methyl-2,3-dihydroimidazo[...]carbaldehyde
- Antioxidant Activity : The dihydro core and chloro substituent enhance electron-donating capacity, making this analog a candidate for oxidative stress-related therapies .
Positional Isomers (6-Methyl vs. 2-Methyl)
- The 6-methyl isomer () shares the same molecular weight as the target compound but differs in substituent placement. Positional changes can alter electronic distribution, solubility, and binding affinity to biological targets.
Halogenated Derivatives (Fluoro-, Bromo-, Trifluoromethyl-)
- 6-((3-Trifluoromethyl)phenylthio) () adds lipophilicity and metabolic stability, though its bioactivity remains unexplored.
Biological Activity
2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antioxidant activities, supported by data tables and relevant case studies.
This compound is synthesized through various methods, including the Vilsmeier-Haack reaction. The compound features a thiazole ring fused with an imidazole structure, which is crucial for its biological activity.
Synthesis Overview
The synthesis typically involves:
- Reactants : 2-Aminothiazole and α-halogenated carbonyl compounds.
- Reaction Conditions : Phosphorus oxychloride (POCl3) in dimethylformamide (DMF) is commonly used to achieve the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | Anti-tubercular | 3.125 |
| Staphylococcus aureus | Antibacterial | 4.0 |
| Candida albicans | Antifungal | 8.0 |
In a study conducted by , several derivatives of imidazo[2,1-b][1,3]thiazole were screened for anti-tuberculosis activity. Notably, compounds with specific substitutions on the thiazole ring showed enhanced efficacy.
Antitumor Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines.
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| HepG2 (liver carcinoma) | Anticancer | 10-30 |
| U251 (glioblastoma) | Anticancer | 5.0 |
| WM793 (melanoma) | Anticancer | 15.0 |
A study highlighted that derivatives of imidazo[2,1-b][1,3]thiazole exhibited significant cytotoxic activity against these cell lines due to their ability to target specific biochemical pathways involved in tumor growth .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds derived from this structure have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models.
The biological activity of this compound can be attributed to its interaction with key enzymes and pathways:
- Antitubercular Mechanism : Inhibition of Pantothenate synthetase in Mycobacterium tuberculosis is a notable action point .
- Antitumor Mechanism : Induction of apoptosis in cancer cells through caspase activation has been reported .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Anti-Tuberculosis Study : A series of compounds based on this structure were tested against Mycobacterium tuberculosis with significant results indicating potential for further development into therapeutic agents .
- Cancer Cell Line Evaluation : In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
